2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE
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Overview
Description
2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE is a heterocyclic compound that contains a 1,2,4-triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE typically involves the use of 3-amino-1,2,4-triazole as a starting material. The synthetic route includes the following steps :
Formation of the Triazole Ring: The 1,2,4-triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide.
Thioether Formation: The triazole ring is then reacted with an appropriate alkylating agent to introduce the thioether linkage.
Ketone Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemistry: The compound is studied for its potential use as a pesticide and herbicide.
Materials Science: It is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Cell Membrane Disruption: The compound can disrupt cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-12-14-13(16-15-12)19-8-11(17)9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJFZHDQSPUZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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